Mps1-IN-1 (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

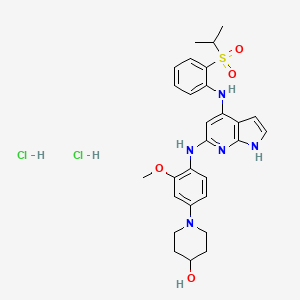

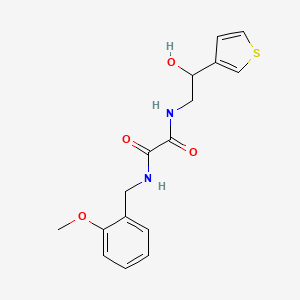

Mps1-IN-1 二盐酸盐是一种选择性抑制单极纺锤体 1 (Mps1) 激酶的抑制剂。该化合物以其高度特异性和效力而闻名,其 IC50 值为 367 nM。Mps1 激酶在细胞分裂过程中的纺锤体组装检查点中起着至关重要的作用,确保染色体正确排列和分离。 抑制 Mps1 激酶会破坏该检查点,导致有丝分裂错误和细胞死亡,使 Mps1-IN-1 二盐酸盐成为癌症研究中宝贵的工具 .

科学研究应用

Mps1-IN-1 二盐酸盐在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域:

癌症研究: 作为 Mps1 激酶的抑制剂,它被用来研究该激酶在细胞分裂中的作用及其作为癌症治疗靶点的潜力。

细胞周期研究: 它有助于理解有丝分裂期间的纺锤体组装检查点及其调节。

药物开发: 它作为针对 Mps1 激酶开发新型抗癌药物的先导化合物 .

作用机制

Mps1-IN-1 二盐酸盐通过选择性抑制 Mps1 激酶发挥其作用。这种抑制会破坏 Mad2 募集到动粒体的过程,这是纺锤体组装检查点中的关键步骤。结果,细胞会经历有丝分裂错误,导致染色体排列错误和细胞死亡。 涉及的分子靶标和途径包括 Mps1 激酶对丝氨酸/苏氨酸和酪氨酸残基的磷酸化 .

生化分析

Biochemical Properties

Mps1-IN-1 (dihydrochloride) effectively inhibits the activity of Mps1 mitotic kinase . It disrupts the recruitment of Mad2 to kinetochores . This interaction is crucial for the proper functioning of the SAC, a mechanism that ensures error-free chromosome segregation during mitosis .

Cellular Effects

Mps1-IN-1 (dihydrochloride) has a significant impact on various types of cells and cellular processes . It disrupts the spindle assembly checkpoint (SAC) function, which is essential for accurate chromosome segregation during cell division . As a result, Mps1-IN-1 (dihydrochloride) decreases the viability of both cancerous and ‘normal’ cells .

Molecular Mechanism

The molecular mechanism of Mps1-IN-1 (dihydrochloride) involves its binding to the Mps1 kinase, thereby inhibiting its activity . This inhibition disrupts the recruitment of Mad2 to kinetochores, a crucial step in the SAC . This disruption leads to an increase in errors in cell division .

准备方法

Mps1-IN-1 二盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括:

核心结构的形成: 这涉及通过一系列环化反应合成吡咯并[2,3-b]吡啶核心。

官能团修饰: 在核心结构上引入甲氧基、磺酰基和氨基。

最终组装: 将修饰后的核心与哌啶醇偶联,随后形成二盐酸盐。

化学反应分析

Mps1-IN-1 二盐酸盐主要由于存在各种官能团而发生取代反应。这些反应中常用的试剂和条件包括:

亲核取代: 使用胺或硫醇等亲核试剂来取代特定的官能团。

氧化和还原: 改变某些官能团的氧化态以改变化合物的性质。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,用胺进行亲核取代可能导致形成酰胺衍生物 .

相似化合物的比较

Mps1-IN-1 二盐酸盐由于其对 Mps1 激酶的高度选择性和效力而独一无二。类似的化合物包括:

CFI-402257: 另一种 Mps1 激酶抑制剂,在癌症研究中具有类似的应用。

BAY-1217389: 一种有效的 Mps1 激酶抑制剂,目前正在进行癌症治疗的临床试验。

BOS-172722: 一种具有良好临床前结果的 Mps1 激酶抑制剂.

这些化合物具有共同的特点,即靶向 Mps1 激酶,但它们在化学结构、选择性特征和开发阶段方面有所不同。

属性

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLUXGXTPNYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)